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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)butanoic acid
CAS No.: 34385-92-7
Cat. No.: B3021870
Get Quote
. J

Executive Summary

2-(4-Chlorophenoxy)butanoic acid (2-CPB) is a chiral phenoxyalkanoic acid derivative.
Structurally, it consists of a butyric acid backbone with a 4-chlorophenoxy substituent at the
alpha (C2) position.[1] This specific substitution pattern imparts unique physicochemical
stability compared to its gamma-substituted isomer (2,4-DB) and its dimethyl analog (Clofibric
acid).

This guide details the molecule's solubility, ionization behavior, and solid-state properties,
providing a roadmap for researchers in agrochemical formulation and medicinal chemistry SAR
(Structure-Activity Relationship) studies.

Chemical Identity & Structural Analysis

The molecule possesses a single chiral center at the C2 position, existing as (R)- and (S)-
enantiomers. Unlike 2,4-DB, which requires beta-oxidation to become active, 2-CPB is
sterically hindered at the alpha-carbon, potentially conferring direct auxin activity or resistance
to metabolic degradation.
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Parameter

Data

IUPAC Name

2-(4-Chlorophenoxy)butanoic acid

Common Synonyms

2-CPB;

-(4-Chlorophenoxy)butyric acid

CAS Number

10310-19-7 (Racemic); 108813-09-8 ((R)-

isomer)

Molecular Formula

C

H

ClO

Molecular Weight

214.65 g/mol

SMILES

CCC(C(=0)0O)Oclccc(Clecl

Chirality

Yes (C2 position)

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values relevant for

formulation and synthesis.

Thermodynamic & Transport Properties
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Property Value Source/Note
) ) Experimental (Recrystallized
Melting Point 103 °C
from Ethanol/Water)
N ) Predicted (Decomposes prior
Boiling Point ~314 °C (at 760 mmHg) -
to boiling)
) Experimental (Carboxylic acid
pKa (Acid) 3.38 o
ionization)
Experimental/Predicted
LogP (Octanol/Water) 2.87

Consensus

Water Solubility

~850 mg/L (pH 7)

Calculated based on pKa/LogP

Density

1.28 g/cm3

Predicted

Vapor Pressure

1.01 x 10> mmHg

Negligible volatility at STP

Expert Insight: The pKa of 3.38 indicates that at physiological pH (7.4), 2-CPB exists almost

exclusively (>99.9%) in its ionized carboxylate form. This significantly enhances its aqueous

solubility compared to the free acid form, a critical factor for liquid formulations.

Solubility & Lipophilicity

The LogP of 2.87 places 2-CPB in the "moderate lipophilicity" range (LogP 2-3), ideal for

membrane permeability in plant cuticles or biological barriers.

o Organic Solvents: Highly soluble in ethanol, acetone, and ethyl acetate.

e Aqueous Media: Low solubility in acidic media; high solubility in alkaline buffers (pH > 5).

Synthesis & Manufacturing Protocol
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The synthesis of 2-CPB typically follows a Williamson Ether Synthesis, coupling 4-chlorophenol
with a 2-haloalkanoic acid derivative.[2]

Experimental Workflow (Laboratory Scale)

» Reagents: 4-Chlorophenol (1.0 eq), Ethyl 2-bromobutyrate (1.1 eq), Potassium Carbonate
(K2COs3, 2.0 eq).

e Solvent: Anhydrous Acetone or Acetonitrile.

e Procedure:

o

Reflux 4-chlorophenol and K2COs for 30 mins to generate the phenoxide anion.

[¢]

Add Ethyl 2-bromobutyrate dropwise.[2]

[e]

Reflux for 6-12 hours.

[e]

Filter inorganic salts and evaporate solvent.

o

Hydrolysis: Treat the crude ester with NaOH (aq)/Ethanol to yield the free acid.[2]

[¢]

Purification: Recrystallize from Ethanol/Water (1:1).

Reaction Pathway Diagram
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Caption: Williamson ether synthesis pathway converting 4-chlorophenol to 2-CPB via an ester
intermediate.

Analytical Characterization

To validate the identity of 2-CPB, researchers should look for specific spectral signatures
distinguishing it from its isomers.

e 'H-NMR (DMSO-ds, 400 MHz):

o 6 0.95 (t, 3H): Methyl group of the ethyl chain.

[¢]

0 1.85 (m, 2H): Methylene group (-CHz-) of the ethyl chain.

[¢]

0 4.60 (t/dd, 1H): Chiral proton at the C2 position (alpha to Carbonyl). Diagnostic peak.

[e]

0 6.90 - 7.30 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

o

0 12.8 (s, 1H): Carboxylic acid proton (broad, exchangeable).

o HPLC Method (Reverse Phase):
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[e]

Column: C18 (e.g., Agilent Zorbax SB-C18).

(¢]

Mobile Phase: Acetonitrile : Water (0.1% H3POa4) [60:40 Isocratic].

[¢]

Detection: UV @ 280 nm (Phenoxy absorption).

[¢]

Retention Time: ~4.5 min (elutes earlier than the more lipophilic ethyl ester).

Stability & Degradation

Understanding the stability profile is crucial for storage and environmental fate analysis.

Hydrolytic Stability

As a carboxylic acid, 2-CPB is stable in aqueous solution at neutral and acidic pH. However,
under strong alkaline conditions (pH > 10) and elevated temperatures, decarboxylation is
theoretically possible but slow.

Photostability

The chlorophenoxy moiety is susceptible to photolysis under UV irradiation.
¢ Mechanism: Homolytic cleavage of the C-Cl bond or ether linkage.

o Storage: Must be stored in amber vials, protected from light.

Metabolic Resistance (Beta-Oxidation)

Unlike 2,4-DB (gamma-phenoxybutyric acid), which undergoes beta-oxidation in plants to form
2,4-D, 2-CPB is resistant to beta-oxidation.

e Reasoning: The phenoxy group is attached to the alpha-carbon. Beta-oxidation requires an
unsubstituted beta-carbon to initiate the cleavage sequence.

» Implication: 2-CPB acts as the active molecule itself (likely an auxin mimic) rather than a pro-
drug/pro-herbicide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3021870?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

